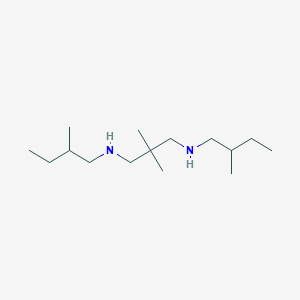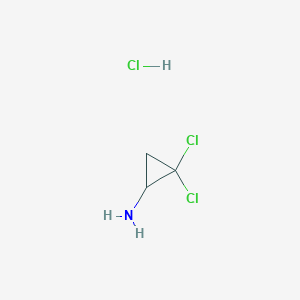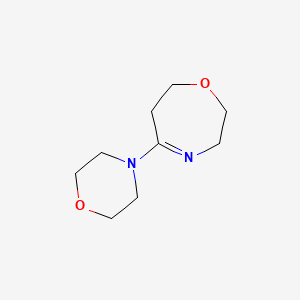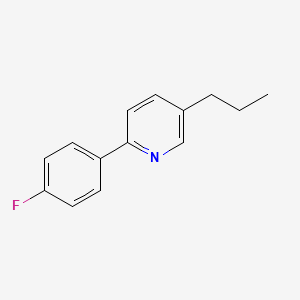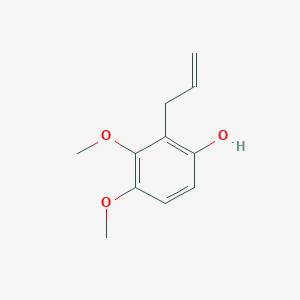
Phenol, dimethoxy(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of phenol and is characterized by the presence of two methoxy groups and an allyl group attached to the aromatic ring. It is also known by other names such as methoxyeugenol and 4-allylsyringol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenol, dimethoxy(2-propenyl)- can be achieved through various synthetic routes. One common method involves the methylation of eugenol (4-allyl-2-methoxyphenol) using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of phenol, dimethoxy(2-propenyl)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, dimethoxy(2-propenyl)- undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the methoxy groups.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4).
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Cl2, Br2), sulfonating agents (SO3/H2SO4).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
Phenol, dimethoxy(2-propenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of phenol, dimethoxy(2-propenyl)- involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage .
Comparaison Avec Des Composés Similaires
Phenol, dimethoxy(2-propenyl)- can be compared with other similar compounds such as:
Eugenol (4-allyl-2-methoxyphenol): Similar structure but with only one methoxy group.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Contains a methoxy group and an aldehyde group.
Isoeugenol (4-propenyl-2-methoxyphenol): Similar to eugenol but with a different position of the double bond in the side chain.
Phenol, dimethoxy(2-propenyl)- is unique due to the presence of two methoxy groups and an allyl group, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
110162-33-9 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
3,4-dimethoxy-2-prop-2-enylphenol |
InChI |
InChI=1S/C11H14O3/c1-4-5-8-9(12)6-7-10(13-2)11(8)14-3/h4,6-7,12H,1,5H2,2-3H3 |
Clé InChI |
SUDSRFZXMQQZOK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)O)CC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


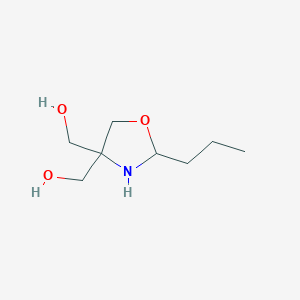
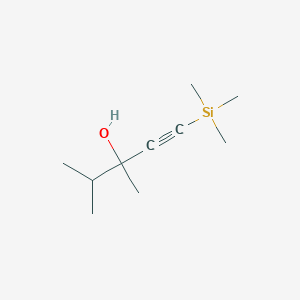
![2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium](/img/structure/B14319039.png)
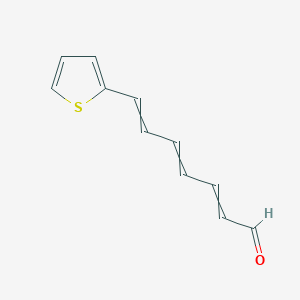
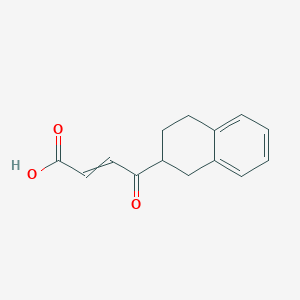
![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)

![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
